Cas no 82515-39-7 (3-tert-butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide)
![3-tert-butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide structure](https://it.kuujia.com/scimg/cas/82515-39-7x500.png)
82515-39-7 structure
Nome del prodotto:3-tert-butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
3-tert-butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-tert-butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 3-tert-butyl-2,6,7-trioxa-1λ<sup>5</sup>-phosphabicyclo[2.2.2]octane 1-oxide
- 1,3-Propanediol, 1-tert-butyl-2-(hydroxymethyl)-, cyclic phosphate (1:1)
- 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 3-(1,1-dimethylethyl)-, 1-oxide
- 3-tert-Butyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one
- 82515-39-7
- DTXSID501002753
- 3-(1,1-Dimethylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
-
- Inchi: InChI=1S/C8H15O4P/c1-8(2,3)7-6-4-10-13(9,12-7)11-5-6/h6-7H,4-5H2,1-3H3
- Chiave InChI: SEBYPXGQZJQXHS-UHFFFAOYSA-N
- Sorrisi: CC(C)(C)C1C2COP(=O)(O1)OC2
Proprietà calcolate
- Massa esatta: 206.071
- Massa monoisotopica: 206.071
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 245
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 44.8Ų
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 243.7°Cat760mmHg
- Punto di infiammabilità: 115.3°C
- PSA: 54.57000
- LogP: 2.20240
3-tert-butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide Letteratura correlata
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
82515-39-7 (3-tert-butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide) Prodotti correlati
- 2227856-50-8((2R)-4-(4-bromophenyl)-1,1,1-trifluorobutan-2-ol)
- 2639422-90-3(tert-butyl 2-{5-azaspiro3.5nonan-8-yl}acetate)
- 2703773-57-1(1-5-amino-2-(2,2-difluoroethoxy)phenyl-1,3-diazinane-2,4-dione)
- 2227698-16-8(5-(2R)-oxiran-2-yl-1H-1,3-benzodiazole)
- 921140-49-0(methyl 2-(4-bromobenzamido)thiophene-3-carboxylate)
- 1053656-67-9(5-tert-Butyl 1-ethyl3-amino-3a,4,6,6a-tetrahydropyrrolo3,4-cpyrazole-1,5-dicarboxylate)
- 1380917-55-4(Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate)
- 1490063-59-6(2-(propan-2-yl)oxolane-3-carboxylic acid)
- 848907-15-3(1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one)
- 856563-10-5((1R)-1-(2,4-dimethylphenyl)ethan-1-amine)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
